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Abstract
Nisin, a member of the lantibiotic family of antimicrobial peptides, exerts its potent bactericidal

activity through a dual mechanism of action that is critically dependent on its specific interaction

with Lipid II, an essential precursor in bacterial cell wall biosynthesis. This technical guide

provides a comprehensive overview of the molecular intricacies governing the nisin-Lipid II

interaction, from the structural basis of recognition to the biophysical consequences that lead to

bacterial cell death. We delve into the quantitative parameters of this interaction, detail the

experimental protocols used to elucidate these findings, and present visual representations of

the key pathways and experimental workflows. This document is intended to serve as a

valuable resource for researchers in microbiology, biochemistry, and drug development who

are focused on antimicrobial peptides and the development of novel therapeutics targeting

bacterial cell wall synthesis.

Introduction
The rise of antibiotic-resistant bacteria poses a significant threat to global health, necessitating

the discovery and development of novel antimicrobial agents with unique mechanisms of

action. Nisin, a polycyclic antibacterial peptide produced by Lactococcus lactis, has long been

utilized as a food preservative due to its potent activity against a broad range of Gram-positive

bacteria.[1][2] Its efficacy stems from a dual mode of action: the inhibition of cell wall synthesis

and the formation of pores in the bacterial membrane.[3][4] Both of these actions are initiated
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by the high-affinity binding of nisin to Lipid II, a vital precursor for peptidoglycan synthesis.[5][6]

This specific targeting of Lipid II makes the nisin-Lipid II interaction a compelling subject for the

development of new antibiotics that could circumvent existing resistance mechanisms.[7]

The Dual Mechanism of Action
The antimicrobial activity of nisin is a two-pronged attack on the bacterial cell, both of which are

contingent on the presence of Lipid II in the cytoplasmic membrane.

Inhibition of Cell Wall Synthesis: Nisin sequesters Lipid II, preventing its incorporation into

the growing peptidoglycan chain.[3][4] This interruption of the cell wall production cycle

weakens the structural integrity of the bacterium, ultimately contributing to cell lysis.[3]

Pore Formation: Upon binding to Lipid II, nisin undergoes a conformational change that

facilitates the insertion of its C-terminal region into the cell membrane.[3][8] This leads to the

formation of pores, causing the leakage of essential ions and metabolites and the dissipation

of the membrane potential, which rapidly leads to cell death.[6][9] The presence of Lipid II

increases the membrane-permeating capability of nisin by up to three orders of magnitude.

[3][10][11]
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Caption: Dual mechanism of nisin action initiated by Lipid II binding.

Structural Basis of the Nisin-Lipid II Interaction
The high-affinity and specific interaction between nisin and Lipid II is primarily mediated by the

N-terminal region of nisin.

The Pyrophosphate Cage: The first two lanthionine rings (A and B) of nisin form a rigid,

cage-like structure that specifically recognizes and binds to the pyrophosphate moiety of

Lipid II.[10][11][12] This interaction is stabilized by a network of intermolecular hydrogen

bonds between the backbone amides of nisin and the phosphate groups of Lipid II.[10][12]

The solution structure of the nisin-Lipid II complex has been determined by NMR

spectroscopy (PDB ID: 1WCO).[13][14]

Role of the Hinge Region: A flexible hinge region in the central part of the nisin molecule is

crucial for the subsequent steps of pore formation.[3][15] This flexibility allows the C-terminal

part of nisin to insert into the membrane after the initial binding of the N-terminus to Lipid II.

[3][8]

Stoichiometry of the Pore Complex: The stable pore complex is generally understood to be

composed of eight nisin molecules and four Lipid II molecules (8:4 stoichiometry).[15][16]

However, a 2:1 nisin to Lipid II ratio has also been reported as a requirement for maximal

pore formation.[3]

Logical Relationship: From Binding to Pore Formation
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Caption: Sequential steps leading to nisin-Lipid II pore formation.

Quantitative Data
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The interaction between nisin and Lipid II, as well as the resulting antimicrobial activity, has

been quantified using various biophysical and microbiological techniques.

Table 1: Binding Affinity of Nisin and its Variants to Lipid
II

Nisin Variant Method
Apparent Binding
Constant (Ka) (M⁻¹)

Reference

Wild-type Nisin Z Not specified 2 x 10⁷ [4][17]

[S3T]nisin Not specified 0.043 x 10⁷ [4][17]

Bovicin HC5 Not specified 3.1 x 10⁶ [5]

Wild-type Nisin
Langmuir Isotherm (to

liposomes)
6.2 x 10⁵ [18]

Table 2: Minimum Inhibitory Concentrations (MIC) of
Nisin
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Bacterial
Strain

Nisin Variant MIC (µg/mL) MIC (µM) Reference

Staphylococcus

aureus (SA-1,

MRSA)

Nisin 256 ~76.5 [19]

Staphylococcus

aureus (ATCC

25923)

Nisin 2 ~0.6 [19]

Pseudomonas

aeruginosa

(PAO1)

Nisin 64 ~19.2 [19]

Staphylococcus

aureus (MSSA)
Nisin H - 0.19 [20]

Staphylococcus

aureus (MRSA)
Nisin H - 0.78 [20]

Staphylococcus

aureus (MSSA)
Nisin A - 0.78 [20]

Staphylococcus

aureus (MRSA)
Nisin A - 6.25 [20]

Enterococcus

faecium (ATCC

35667)

Nisin H - 0.39 [20]

Enterococcus

faecium (ATCC

35667)

Nisin A - 1.56 [20]

Bacillus subtilis

168
Nisin H - 0.1 [20]

Bacillus subtilis

168
Nisin A - 0.78 [20]
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Various Gram-

negative bacteria
Nisin 0.2065 - 423 - [21]

Note: Conversion from µg/mL to µM for nisin is approximated using a molecular weight of

~3354 g/mol .

Experimental Protocols
Detailed methodologies are crucial for the reproducible study of the nisin-Lipid II interaction.

Below are summarized protocols for key experiments.

Purification of Nisin Z
Source: Nisin Z can be purified from the culture supernatant of Lactococcus lactis NZ9700 or

from commercial preparations (e.g., Sigma-Aldrich, which is ~2.5% w/w nisin).[15]

Solubilization: Dissolve the crude nisin powder in 50 mM lactic acid, pH 3.[15]

Chromatography:

Method: Cation exchange chromatography (cIEX) at an acidic pH.[15]

Column: A column packed with a suitable cation exchange resin.

Elution: A step-wise gradient of NaCl (e.g., five steps) is used to elute contaminants before

eluting the purified nisin.[15]

Analysis: The purity and activity of the eluted fractions are assessed by Tricine-SDS-PAGE

and a halo assay against a nisin-sensitive strain like L. lactis NZ9000.[15] The concentration

can be determined using a BCA protein assay.[15]

Synthesis and Purification of Lipid II
Enzymatic Synthesis: Lipid II can be synthesized in vitro from UDP-MurNAc-pentapeptide

and undecaprenol using the enzymes MraY, MurG, and undecaprenol kinase.[22]

Bacterial Overproduction: An engineered E. coli strain can be used to accumulate Lipid II,

which is then extracted and purified.[23]
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Short-chain Analogs: For solubility in NMR studies, a short-chain version of Lipid II with a

farnesyl tail (3-Lipid II) can be generated and purified.[24]

Preparation of Lipid II-Containing Liposomes
Lipid Composition: A mixture of desired lipids (e.g., DOPC) and a specific mole percentage

of Lipid II are dissolved in chloroform.

Film Formation: The solvent is evaporated under a stream of nitrogen or in a vacuum to form

a thin lipid film on the wall of a glass vial.[25][26]

Hydration: The lipid film is hydrated with a suitable buffer (e.g., PBS, pH 7.4) to form

multilamellar vesicles (MLVs).[25]

Extrusion: To form large unilamellar vesicles (LUVs) of a defined size (e.g., 100 nm), the

MLV suspension is repeatedly passed through a polycarbonate membrane with the desired

pore size using a mini-extruder.[27][28]

Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during the binding of nisin to

Lipid II-containing liposomes, allowing for the determination of binding affinity (Kd),

stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[5][29]

Sample Preparation:

Cell: The ITC cell is filled with a solution of Lipid II-containing liposomes at a concentration

at least 10-fold higher than the expected Kd.[11]

Syringe: The injection syringe is filled with a solution of purified nisin at a concentration

approximately 10-20 fold higher than the liposome concentration.[11][30]

Buffer Matching: Both solutions must be in the same, thoroughly degassed buffer to

minimize heats of dilution.[31]

Experiment: A series of small injections of the nisin solution are made into the liposome

solution in the ITC cell. The heat change after each injection is measured.
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Data Analysis: The integrated heat data are plotted against the molar ratio of nisin to Lipid II.

The resulting binding isotherm is fitted to a suitable binding model to extract the

thermodynamic parameters.[29]

Workflow: Isothermal Titration Calorimetry
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Caption: A typical experimental workflow for ITC analysis.
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Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures changes in the refractive index at the

surface of a sensor chip to monitor binding events in real-time, providing kinetic data (kon,

koff) and affinity (KD).[19][21]

Chip Preparation:

A liposome sensor chip (e.g., Biacore L1 chip) is used, which has a lipophilic surface to

capture the Lipid II-containing liposomes.[19][32]

The chip surface is first cleaned with detergents like CHAPS.[33]

The liposome suspension is then injected over the chip surface, allowing the liposomes to

be captured and form a lipid bilayer.[33]

Binding Analysis:

A solution of purified nisin (the analyte) is flowed over the chip surface at various

concentrations.

The association and dissociation of nisin from the immobilized Lipid II is monitored in real-

time as a change in resonance units (RU).

Data Analysis: The resulting sensorgrams are fitted to kinetic models to determine the

association rate constant (kon), dissociation rate constant (koff), and the equilibrium

dissociation constant (KD).[19]

Solid-State NMR (ssNMR) Spectroscopy
Principle: ssNMR provides atomic-level structural and dynamic information on the nisin-Lipid

II complex within a membrane-like environment.[3][10]

Sample Preparation:

Isotope Labeling: Nisin is typically produced with uniform or site-specific ¹³C and/or ¹⁵N

labeling for detection.[10]
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Membrane Mimetic: The labeled nisin and Lipid II are incorporated into a membrane

mimetic system, such as magnetically aligned bicelles (a mixture of long- and short-chain

phospholipids) or multilamellar vesicles (MLVs).[34][35]

Sample Packing: The sample is carefully packed into an NMR rotor.

NMR Experiments: A series of 1D, 2D, and 3D ssNMR experiments are performed. For

example, Rotational Echo Double Resonance (REDOR) can be used to measure distances

between specific atoms in nisin and Lipid II.[3]

Data Analysis: The NMR spectra are processed and analyzed to determine intermolecular

contacts, peptide conformation, and orientation within the membrane, which are then used to

build a structural model of the complex.[10]

Black Lipid Membrane (BLM) Electrophysiology
Principle: This technique measures the electrical current across an artificial lipid bilayer,

allowing for the direct observation of single-channel events and the characterization of pore

formation by nisin.[9][36]

Setup:

A planar lipid bilayer containing a known concentration of Lipid II (e.g., 1 mol%) is formed

across a small aperture separating two aqueous compartments.[8][36]

Electrodes are placed in each compartment to apply a voltage and measure the resulting

current.

Experiment:

Nisin is added to one compartment (the cis side).

A voltage is applied across the membrane, and the current is recorded over time. The

formation of individual pores appears as discrete, step-like increases in conductance.[36]

Data Analysis: The conductance, lifetime, and ion selectivity of the nisin-induced pores can

be determined from the electrical recordings.[36]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 16 Tech Support

https://pubmed.ncbi.nlm.nih.gov/17947974/
https://experiments.springernature.com/articles/10.1038/nprot.2007.329
https://portlandpress.com/biochemsoctrans/article/49/4/1505/229562/Solid-state-NMR-of-membrane-proteins-methods-and
https://pmc.ncbi.nlm.nih.gov/articles/PMC11915643/
https://experiments.springernature.com/articles/10.1007/978-1-60761-594-1_14
https://pmc.ncbi.nlm.nih.gov/articles/PMC400633/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9694817/
https://pmc.ncbi.nlm.nih.gov/articles/PMC400633/
https://pmc.ncbi.nlm.nih.gov/articles/PMC400633/
https://pmc.ncbi.nlm.nih.gov/articles/PMC400633/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1235011?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carboxyfluorescein (CF) Leakage Assay
Principle: This fluorescence-based assay measures the integrity of liposomes by monitoring

the release of an encapsulated fluorescent dye, providing a measure of nisin's pore-forming

activity.[18][20]

Preparation:

Lipid II-containing LUVs are prepared in a buffer containing a high concentration (e.g., 90

mM) of carboxyfluorescein (CF). At this concentration, the CF fluorescence is self-

quenched.[28]

External, unencapsulated CF is removed by size-exclusion chromatography.

Experiment:

The CF-loaded liposomes are placed in a fluorometer cuvette.

Nisin is added to the cuvette, and the increase in fluorescence is monitored over time. As

nisin forms pores, CF is released, becomes diluted, and its fluorescence de-quenches.[28]

Data Analysis: The rate and extent of CF leakage are calculated relative to the maximum

fluorescence achieved by lysing the liposomes with a detergent like Triton X-100.[18][28]

Conclusion
The specific and high-affinity interaction between nisin and Lipid II is the cornerstone of nisin's

potent antimicrobial activity. This interaction not only physically obstructs the crucial process of

cell wall synthesis but also co-opts Lipid II as a docking molecule to facilitate the formation of

destructive pores in the bacterial membrane. The detailed understanding of this molecular

targeting, from the structural "pyrophosphate cage" to the stoichiometry of the final pore

complex, provides a robust framework for the rational design of novel antimicrobial agents. The

experimental protocols detailed herein offer a guide for researchers seeking to further

investigate this and other peptide-lipid interactions. As the threat of antibiotic resistance

continues to grow, the nisin-Lipid II paradigm serves as a powerful example of a highly evolved

and effective antimicrobial strategy, offering valuable blueprints for the development of the next

generation of antibiotics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. The Lantibiotic Nisin Induces Lipid II Aggregation, Causing Membrane Instability and
Vesicle Budding - PMC [pmc.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. portlandpress.com [portlandpress.com]

4. Note: genetic and biochemical characterization on nisin Z produced by Lactococcus lactis
ssp. lactis biovar. diacetylactis UL 719 - PubMed [pubmed.ncbi.nlm.nih.gov]

5. Thermodynamic Analysis of Protein-Lipid Interactions by Isothermal Titration Calorimetry -
PubMed [pubmed.ncbi.nlm.nih.gov]

6. academic.oup.com [academic.oup.com]

7. Horizontal black lipid bilayer membranes for studying pore-forming toxins - Analytical
Methods (RSC Publishing) [pubs.rsc.org]

8. Discovery of the Potentiator of the Pore-Forming Ability of Lantibiotic Nisin: Perspectives
for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

9. Solid-State NMR Investigations of Membrane-Associated Antimicrobial Peptides | Springer
Nature Experiments [experiments.springernature.com]

10. Solid‐state NMR protocols for unveiling dynamics and (drug) interactions of membrane‐
bound proteins - PMC [pmc.ncbi.nlm.nih.gov]

11. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

12. A Simple Method for the Purification of Nisin - PubMed [pubmed.ncbi.nlm.nih.gov]

13. researchgate.net [researchgate.net]

14. Solid-State NMR Spectroscopic Approaches to Investigate Dynamics, Secondary
Structure and Topology of Membrane Proteins [scirp.org]

15. Easy and Rapid Purification of Highly Active Nisin - PMC [pmc.ncbi.nlm.nih.gov]

16. books.rsc.org [books.rsc.org]

17. pubs.acs.org [pubs.acs.org]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 16 Tech Support

https://www.benchchem.com/product/b1235011?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC4375720/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4375720/
https://www.researchgate.net/figure/Model-for-the-lipid-II-mediated-nisin-pore-formation-Based-on-our-results-we-propose_fig4_12286777
https://portlandpress.com/biochemsoctrans/article/49/4/1505/229562/Solid-state-NMR-of-membrane-proteins-methods-and
https://pubmed.ncbi.nlm.nih.gov/9281816/
https://pubmed.ncbi.nlm.nih.gov/9281816/
https://pubmed.ncbi.nlm.nih.gov/31218614/
https://pubmed.ncbi.nlm.nih.gov/31218614/
https://academic.oup.com/jambio/article-pdf/83/2/133/47148347/jambio0133.pdf
https://pubs.rsc.org/en/content/articlelanding/2018/ay/c8ay01122b
https://pubs.rsc.org/en/content/articlelanding/2018/ay/c8ay01122b
https://pmc.ncbi.nlm.nih.gov/articles/PMC9694817/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9694817/
https://experiments.springernature.com/articles/10.1007/978-1-60761-594-1_14
https://experiments.springernature.com/articles/10.1007/978-1-60761-594-1_14
https://pmc.ncbi.nlm.nih.gov/articles/PMC11915643/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11915643/
https://www2.mrc-lmb.cam.ac.uk/groups/hmm/techniqs/ITC/ITC.html
https://pubmed.ncbi.nlm.nih.gov/28555255/
https://www.researchgate.net/figure/HPLC-profiles-of-purified-nisin-Z-A-and-pediocin-PA-1-B-used-as-standards-in-the-TMB_fig1_8895347
https://www.scirp.org/journal/paperinformation?paperid=24099
https://www.scirp.org/journal/paperinformation?paperid=24099
https://pmc.ncbi.nlm.nih.gov/articles/PMC3175705/
https://books.rsc.org/books/edited-volume/50/chapter/61644/2H-Solid-State-NMR-Study-of-Peptide-Membrane
https://pubs.acs.org/doi/10.1021/ja0166848
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1235011?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


18. Physiochemical characterization of the nisin-membrane interaction with liposomes
derived from Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]

19. nicoyalife.com [nicoyalife.com]

20. In vitro pore-forming activity of the lantibiotic nisin. Role of protonmotive force and lipid
composition - PubMed [pubmed.ncbi.nlm.nih.gov]

21. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions -
PMC [pmc.ncbi.nlm.nih.gov]

22. Lipid II - Wikipedia [en.wikipedia.org]

23. Lipid II overproduction allows direct assay of transpeptidase inhibition by β-lactams -
PMC [pmc.ncbi.nlm.nih.gov]

24. dovepress.com [dovepress.com]

25. Basic Methods for Preparation of Liposomes and Studying Their Interactions with
Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

26. Liposome binding assay [protocols.io]

27. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis -
PMC [pmc.ncbi.nlm.nih.gov]

28. Direct Visualization of Membrane Leakage Induced by the Antibiotic Peptides: Maculatin,
Citropin, and Aurein - PMC [pmc.ncbi.nlm.nih.gov]

29. benchchem.com [benchchem.com]

30. Isothermal Titration Calorimetry (ITC) [protocols.io]

31. Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed
Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes -
PMC [pmc.ncbi.nlm.nih.gov]

32. Investigating membrane-binding properties of lipoxygenases using surface plasmon
resonance - PMC [pmc.ncbi.nlm.nih.gov]

33. molbiolcell.org [molbiolcell.org]

34. Bicelle samples for solid-state NMR of membrane proteins - PubMed
[pubmed.ncbi.nlm.nih.gov]

35. Bicelle samples for solid-state NMR of membrane proteins | Springer Nature
Experiments [experiments.springernature.com]

36. Lipid II-Mediated Pore Formation by the Peptide Antibiotic Nisin: a Black Lipid Membrane
Study - PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 16 Tech Support

https://pubmed.ncbi.nlm.nih.gov/8593036/
https://pubmed.ncbi.nlm.nih.gov/8593036/
https://nicoyalife.com/blog/lipid-binding-kinetics-surface-plasmon-resonance/
https://pubmed.ncbi.nlm.nih.gov/8444179/
https://pubmed.ncbi.nlm.nih.gov/8444179/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5964981/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5964981/
https://en.wikipedia.org/wiki/Lipid_II
https://pmc.ncbi.nlm.nih.gov/articles/PMC5478438/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5478438/
https://www.dovepress.com/structurendashactivity-exploration-of-a-small-molecule-lipid-ii-inhibi-peer-reviewed-fulltext-article-DDDT
https://pmc.ncbi.nlm.nih.gov/articles/PMC8234105/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8234105/
https://www.protocols.io/view/liposome-binding-assay-q26g7ke1lwz1/v1
https://pmc.ncbi.nlm.nih.gov/articles/PMC5844359/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5844359/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1366690/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1366690/
https://www.benchchem.com/pdf/A_Researcher_s_Guide_to_Isothermal_Titration_Calorimetry_for_Peptide_Binding_Analysis.pdf
https://www.protocols.io/view/isothermal-titration-calorimetry-itc-j8nlkr7x6v5r/v1
https://pmc.ncbi.nlm.nih.gov/articles/PMC3245835/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3245835/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3245835/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10330842/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10330842/
https://www.molbiolcell.org/doi/10.1091/mbc.e12-10-0713
https://pubmed.ncbi.nlm.nih.gov/17947974/
https://pubmed.ncbi.nlm.nih.gov/17947974/
https://experiments.springernature.com/articles/10.1038/nprot.2007.329
https://experiments.springernature.com/articles/10.1038/nprot.2007.329
https://pmc.ncbi.nlm.nih.gov/articles/PMC400633/
https://pmc.ncbi.nlm.nih.gov/articles/PMC400633/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1235011?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Lipid II: The Molecular Target of Nisin - An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1235011#lipid-ii-as-the-molecular-target-of-nisin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 16 / 16 Tech Support

https://www.benchchem.com/product/b1235011#lipid-ii-as-the-molecular-target-of-nisin
https://www.benchchem.com/product/b1235011#lipid-ii-as-the-molecular-target-of-nisin
https://www.benchchem.com/product/b1235011#lipid-ii-as-the-molecular-target-of-nisin
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1235011?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1235011?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

